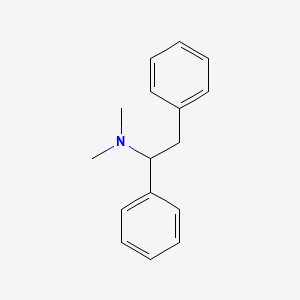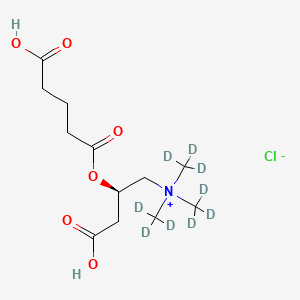
L-Glutaryl Carnitine-d9 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutarylcarnitine-d9 (chloride) is a deuterium-labeled form of glutarylcarnitine chloride. Glutarylcarnitine is an acylcarnitine, specifically a glutaric acid ester of carnitine. It is a diagnostic metabolite for malonic aciduria and glutaric aciduria type I, conditions monitored in most tandem mass spectrometry newborn screening programs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutarylcarnitine-d9 (chloride) involves the incorporation of deuterium into the glutarylcarnitine molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process. The specific reaction conditions and reagents used can vary, but typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of glutarylcarnitine-d9 (chloride) would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: Glutarylcarnitine-d9 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Substitution reactions can replace specific functional groups within the molecule with other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Glutarylcarnitine-d9 (chloride) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of glutarylcarnitine-d9 (chloride) involves its role as an acylcarnitine in metabolic pathways. It participates in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the molecular targets and pathways involved in various metabolic disorders .
Comparison with Similar Compounds
Butyrylcarnitine: Another acylcarnitine involved in fatty acid metabolism.
Isobutyrylcarnitine: Similar in structure and function to butyrylcarnitine.
Ethylmalonylcarnitine: A related compound used in metabolic studies
Uniqueness: Glutarylcarnitine-d9 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in research and diagnostic applications, where accurate measurement of metabolic intermediates is crucial .
Properties
Molecular Formula |
C12H22ClNO6 |
|---|---|
Molecular Weight |
320.81 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO6.ClH/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);1H/t9-;/m1./s1/i1D3,2D3,3D3; |
InChI Key |
RKBZRCSKOSLNQQ-AHPUWFQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)


![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
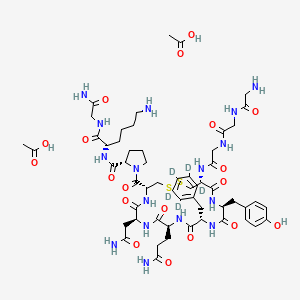
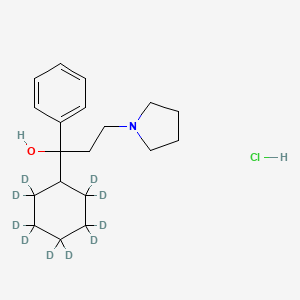
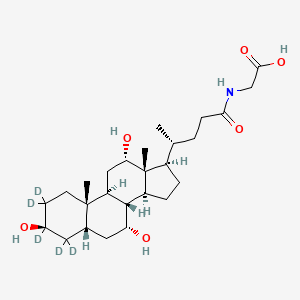
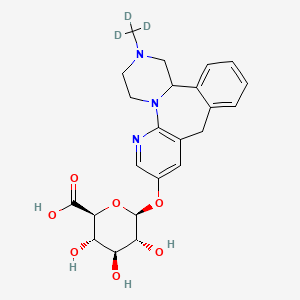
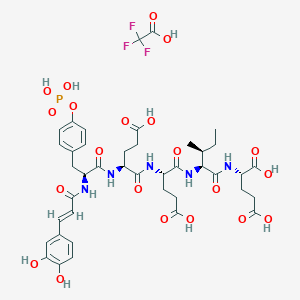
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)

